REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.[Li]CCCC.C(Cl)Cl>C1COCC1.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[C:8]([B:11]([OH:16])[OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)Br
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
stir at −74° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
CUSTOM
|
Details
|
quench with 1500 mL of 2.5 M HCl
|
Type
|
TEMPERATURE
|
Details
|
warm to RT
|
Type
|
EXTRACTION
|
Details
|
Separate layers, extract the aqueous layer with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic phases with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a light-brown solid
|
Type
|
CUSTOM
|
Details
|
Triturate the solid with hexane and transfer to a scintered glass funnel
|
Type
|
WASH
|
Details
|
Rinse with hexane one more time
|
Type
|
CUSTOM
|
Details
|
to obtain a pale-yellow filtrate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
Rinse with a small volume of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
CUSTOM
|
Details
|
Dry the solid in a vacuum oven at 40° C.
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C#N)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 679 mmol | |
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |